molecular formula C7H9BrS B6231922 3-bromo-2,4,5-trimethylthiophene CAS No. 39129-53-8

3-bromo-2,4,5-trimethylthiophene

Cat. No.: B6231922
CAS No.: 39129-53-8
M. Wt: 205.1
InChI Key:
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Description

3-Bromo-2,4,5-trimethylthiophene is an organosulfur compound with the molecular formula C7H9BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,5-trimethylthiophene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trimethylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as chloroform or carbon tetrachloride and may require a catalyst or initiator like benzoyl peroxide to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trimethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) as solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as THF or ethanol.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,4,5-Trimethylthiophene.

Scientific Research Applications

3-Bromo-2,4,5-trimethylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2,4,5-trimethylthiophene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones, altering the electronic properties of the thiophene ring. These changes can affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 3-Bromo-4-methylthiophene
  • 3-Bromo-5-chloro-2-methylthiophene

Uniqueness

3-Bromo-2,4,5-trimethylthiophene is unique due to its specific substitution pattern on the thiophene ring. The presence of three methyl groups and a bromine atom at distinct positions provides unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

39129-53-8

Molecular Formula

C7H9BrS

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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